molecular formula C10H10O4 B017487 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid CAS No. 146912-63-2

2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

Cat. No.: B017487
CAS No.: 146912-63-2
M. Wt: 194.18 g/mol
InChI Key: COFAOIWBTJSSPD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid (CAS 146912-63-2) is a high-value chiral synthon of significant importance in pharmaceutical research, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. With a molecular formula of C 10 H 10 O 4 and a molar mass of 194.18 g/mol, this compound serves as a key stereospecific intermediate in the synthesis of critical drug precursors such as (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid . These precursors are essential building blocks for a class of antihypertensive drugs, including benazepril, enalapril, and lisinopril, which are first-line therapies for hypertension and congestive heart failure . The (S)-enantiomer provided in this product is crucial for producing optically active compounds. The synthetic pathway to such intermediates often involves the asymmetric reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid (OPBA) . Our product is supplied with a guaranteed purity of ≥95% (refer to the batch-specific Certificate of Analysis), ensuring consistency and reliability for your research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAOIWBTJSSPD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433116
Record name 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146912-63-2
Record name 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Stereoselective Preparation of 2 S Hydroxy 4 Oxo 4 Phenylbutyric Acid

Chemical Synthesis Methodologies

Chemical synthesis provides foundational routes to the carbon skeleton of 2-Hydroxy-4-oxo-4-phenylbutyric Acid. These methods often focus on constructing the precursor molecule, which can then be modified to achieve the desired final product.

Precursor-Based Routes: Utilizing 2,4-Dioxo-4-phenylbutanoic Acid Derivatives

A primary route for synthesizing the backbone of the target molecule involves the use of 2,4-Dioxo-4-phenylbutanoic acid and its esters as key precursors. The most common method for preparing these precursors is the Claisen condensation reaction.

This reaction involves the condensation of acetophenone with a dialkyl oxalate, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This process efficiently yields the corresponding ethyl 2,4-dioxo-4-phenylbutyrate. researchgate.netlookchem.com This diketoester is a versatile intermediate. The subsequent challenge lies in the selective reduction of the ketone at the C2 position to introduce the chiral hydroxyl group, a step where biocatalysis often provides superior stereocontrol compared to traditional chemical reductants.

Targeted Functional Group Transformations Leading to the 4-Oxo Moiety

The 4-oxo moiety is integral to the molecular structure and is typically incorporated during the initial carbon-carbon bond-forming reaction. The aforementioned Claisen condensation directly installs the desired ketone group at the C4 position, derived from the acetyl group of acetophenone. lookchem.com

Alternative strategies can involve the Friedel-Crafts acylation of a benzene (B151609) derivative with a suitable four-carbon acylating agent. For instance, reacting benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride can form 4-phenylbutyric acid, which would then require subsequent oxidation steps to introduce the keto and hydroxyl groups at the appropriate positions. google.com However, the precursor-based route starting from acetophenone is generally more direct for achieving the γ-keto acid structure.

Biocatalytic and Chemo-Enzymatic Approaches to Enantioselective Synthesis

Biocatalytic methods offer significant advantages for stereoselective synthesis, providing high enantiomeric purity under mild, environmentally benign conditions. acs.org These approaches are particularly effective for the asymmetric reduction of prochiral ketones to form chiral alcohols.

Enzymatic Reduction Strategies for Chiral Hydroxyl Group Formation

The asymmetric reduction of the 2-keto group in ethyl 2,4-dioxo-4-phenylbutyrate is a key step in producing the desired chiral hydroxy ester. While various microorganisms and isolated enzymes can perform this transformation, their inherent stereoselectivity determines the configuration of the product.

A widely studied biocatalyst is baker's yeast (Saccharomyces cerevisiae). The reduction of ethyl 2,4-dioxo-4-phenylbutyrate using baker's yeast has been shown to be both enantio- and regiospecific. However, this method predominantly yields (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, the opposite enantiomer of the target compound, with high enantiomeric excess (ee) of 98% and an isolated yield of 80%. researchgate.netlookchem.com This outcome is consistent with Prelog's rule, which predicts the stereochemical course of many yeast-mediated carbonyl reductions. studycorgi.com To obtain the (S)-enantiomer, enzymes with the opposite, or "anti-Prelog," stereopreference are required.

Exploration of Specific Enzyme Systems for Stereocontrol

The demand for both enantiomers of chiral alcohols has driven the search for specific enzymes that can override the common stereochemical preferences. acs.org Carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) are NAD(P)H-dependent oxidoreductases that catalyze the reduction of carbonyl compounds to their corresponding alcohols. researchgate.net

The synthesis of the (S)-enantiomer necessitates a carbonyl reductase with anti-Prelog enantioselectivity. An example is the carbonyl reductase from Candida magnoliae (CMCR), which has been identified as an efficient catalyst for producing anti-Prelog configurated alcohols from a variety of ketones and ketoesters with excellent optical purity. acs.orgacs.orgnih.gov Such enzymes are complementary to the majority of known ketoreductases and are invaluable for accessing specific stereoisomers like 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid. acs.org By selecting an appropriate carbonyl reductase, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate can be directed to selectively form the (S)-hydroxy ester.

Table 1: Comparison of Enzymatic Systems for Reduction of 2-Ketoesters
BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (ee)YieldReference
Baker's YeastEthyl 2,4-dioxo-4-phenylbutyrate(R)98%80% researchgate.netlookchem.com
Carbonyl Reductase from Candida magnoliaeVarious α- and β-ketoesters(S) (anti-Prelog)ExcellentHigh acs.orgacs.org
D-Lactate Dehydrogenase (mutant)2-Oxo-4-phenylbutyric acid(R)>99%97.8% (conversion) nih.govsemanticscholar.org

Cofactor Regeneration Systems in Biocatalytic Syntheses

A major economic barrier to the large-scale application of cofactor-dependent enzymes like carbonyl reductases is the high cost of nicotinamide (B372718) cofactors (NAD(P)H). illinois.edunih.gov Therefore, an efficient in situ cofactor regeneration system is essential for a viable biocatalytic process. illinois.eduresearchgate.net Two main strategies are employed: substrate-coupled and enzyme-coupled regeneration.

Enzyme-Coupled Regeneration: This is the most widely used method and involves a second enzyme-substrate pair to regenerate the cofactor. A common system for NADH regeneration uses formate (B1220265) dehydrogenase (FDH) to oxidize formate to carbon dioxide. illinois.edu This approach has been successfully applied in the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, where FDH was co-expressed with a D-lactate dehydrogenase to create a self-sustaining biocatalyst. nih.govsemanticscholar.org Another popular system uses glucose dehydrogenase (GDH) to oxidize glucose. researchgate.net

Substrate-Coupled Regeneration: In this approach, the primary enzyme is used to oxidize a sacrificial co-substrate to regenerate the cofactor. For example, a large excess of a cheap, simple alcohol like 2-propanol can be added to the reaction. The carbonyl reductase catalyzes the oxidation of 2-propanol to acetone, which simultaneously reduces NAD(P)+ back to NAD(P)H, driving the primary reduction reaction forward. bohrium.com

The choice of regeneration system depends on factors such as enzyme compatibility, substrate costs, and potential for product inhibition. The successful implementation of these systems allows for the use of only catalytic amounts of the expensive cofactor, dramatically improving the economic feasibility of the synthesis. illinois.eduillinois.edu

Table 2: Common Cofactor Regeneration Systems
Regeneration MethodEnzymeCo-substrateBy-productCofactor
Enzyme-CoupledFormate Dehydrogenase (FDH)FormateCO₂NADH
Enzyme-CoupledGlucose Dehydrogenase (GDH)GlucoseGluconolactoneNAD(P)H
Substrate-CoupledCarbonyl Reductase / Alcohol Dehydrogenase2-PropanolAcetoneNAD(P)H

Chiral Resolution and Enantiomeric Enrichment Techniques

The isolation of the biologically active (S)-enantiomer of 2-hydroxy-4-oxo-4-phenylbutyric acid from its racemic mixture is a critical step in its synthesis for various applications. Chiral resolution and enantiomeric enrichment techniques are employed to separate the two enantiomers, yielding the desired stereoisomer with high optical purity. These methods exploit the different physical and chemical properties of the enantiomers, either directly or by converting them into diastereomers.

Diastereomeric Salt Formation and Selective Crystallization Approaches (as demonstrated for related 2-hydroxy-4-phenylbutyric acid)

A classical and industrially viable method for separating enantiomers of acidic compounds is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure. libretexts.orgnii.ac.jp This difference in solubility allows for their separation by fractional crystallization. nii.ac.jpgoogle.com

The process generally involves the following steps:

Salt Formation: The racemic acid is reacted with a stoichiometric amount of a single enantiomer of a chiral base in a suitable solvent. unchainedlabs.com

Selective Crystallization: The solution is then cooled or concentrated, leading to the preferential crystallization of the less soluble diastereomeric salt. nii.ac.jp The choice of solvent is crucial, as it can significantly influence the solubility of the salts and, in some cases, even reverse which diastereomer crystallizes. researchgate.net

Separation: The crystallized salt is separated from the mother liquor by filtration.

Liberation of Enantiomer: The pure diastereomeric salt is then treated with a strong acid to decompose the salt and liberate the desired enantiomer of the carboxylic acid, while the chiral resolving agent is recovered for reuse. libretexts.org

A notable example of this technique is the resolution of the related compound, 2-hydroxy-4-phenylbutyric acid (HPBA). Research has demonstrated that the choice of solvent can induce "chirality switching" during the enantioseparation of HPBA via diastereomeric salt formation with an enantiopure aminoalcohol. researchgate.net For instance, when using a specific chiral aminoalcohol as the resolving agent, the (S)-salt of HPBA was found to crystallize from butanol solutions, whereas the (R)-salt was obtained from aqueous solutions. researchgate.net Crystallographic analysis revealed that the inclusion of solvent molecules into the crystal lattice altered the solubility of the salts, leading to this selective crystallization. researchgate.net This demonstrates the critical role of the solvent system in optimizing the efficiency and outcome of the resolution.

Resolving Agent TypePrinciple of SeparationKey FactorExample Application
Chiral Amines/AminoalcoholsFormation of diastereomeric salts with different solubilities.Differential solubility of the diastereomeric salts in a specific solvent.Resolution of 2-hydroxy-4-phenylbutyric acid. researchgate.net

Chromatographic Separation Methods for Enantiopure this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile alternative for the analytical and preparative separation of enantiomers. nih.govmdpi.com Chiral HPLC can be performed in two main ways: direct and indirect separation. mdpi.com Direct methods, which are more common, utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govphenomenex.com

The principle behind direct chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chromatographyonline.com For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. chromatographyonline.com These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance.

For the separation of acidic compounds like 2-hydroxy-4-oxo-4-phenylbutyric acid, several types of CSPs are suitable. These include:

Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are among the most widely used due to their broad applicability and versatility in separating a wide range of racemates under normal-phase, reversed-phase, or polar organic modes. phenomenex.com

Protein-based CSPs: Immobilized proteins can offer high selectivity for certain classes of compounds.

Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, are particularly effective for separating polar compounds, including amino acids and carboxylic acids. sigmaaldrich.com

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com The mobile phase often contains additives, such as trifluoroacetic acid for acidic compounds, to improve peak shape and resolution. chromatographyonline.com

Chromatographic MethodPrincipleCommon Stationary PhasesApplication
Chiral HPLC (Direct)Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Polysaccharide derivatives (cellulose, amylose), Macrocyclic glycopeptides.Analytical and preparative separation of a wide range of enantiomers, including hydroxy acids. phenomenex.commerckmillipore.com
Chiral GC (Indirect)Derivatization of enantiomers with a chiral reagent to form diastereomers, followed by separation on an achiral column.Standard non-polar (e.g., DB-5) or polar columns.Separation of volatile 2-hydroxy acids after conversion to diastereomeric esters. nih.gov

Kinetic Resolution Strategies in Related α-Hydroxy Esters

Kinetic resolution is an enzymatic or chemical process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In the case of a racemic mixture of α-hydroxy esters, an enzyme, typically a lipase, can selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. tudelft.nl This results in a mixture of the unreacted, enantiomerically enriched ester and the product of the reaction (e.g., the hydrolyzed acid) corresponding to the more reactive enantiomer. The maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%.

Lipases are frequently employed for the kinetic resolution of α-hydroxy esters due to their stereoselectivity, mild reaction conditions, and environmental compatibility. tudelft.nlscientific.net The resolution of ethyl 2-hydroxy-4-phenylbutyrate, an ester closely related to the target compound, has been extensively studied.

In one such study, Lipase AK was used to resolve racemic ethyl 2-hydroxy-4-phenylbutyrate via transesterification with vinyl acetate. scientific.netresearchgate.net The enzyme selectively acetylated the (S)-enantiomer, leaving the (R)-enantiomer of the ester unreacted. Under optimal conditions (0.074 mol/L substrate, 20 mg Lipase AK in 2.0 ml vinyl acetate at 30°C), an enantiomeric excess (ee) of up to 99% for the remaining ethyl (R)-2-hydroxy-4-phenylbutyrate was achieved. scientific.netresearchgate.netconsensus.app

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This is often achieved by adding a chemical racemization catalyst, such as a ruthenium complex, that works under conditions compatible with the enzyme. acs.org This continuous racemization of the starting material allows, in theory, for the conversion of the entire racemic mixture into a single, enantiomerically pure product, with yields approaching 100%. acs.org

Resolution StrategyCatalyst/ReagentPrincipleMax. Theoretical YieldExample Substrate
Kinetic ResolutionLipase (e.g., Lipase AK)Enantioselective enzymatic acylation or hydrolysis.50% (for unreacted enantiomer)Ethyl 2-hydroxy-4-phenylbutyrate. scientific.netresearchgate.net
Dynamic Kinetic ResolutionEnzyme (e.g., Lipase) + Racemization Catalyst (e.g., Ru-complex)Combination of enzymatic resolution and in-situ racemization of the substrate.100%α-Hydroxy esters. nih.gov

Role As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Application in the Construction of Enantiomerically Pure Complex Molecules

The primary application of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid as a chiral building block is in the synthesis of enantiomerically pure compounds. By starting with this enantiopure material, chemists can build complex molecular architectures while avoiding the formation of unwanted stereoisomers. This approach, known as chiral pool synthesis, is often more efficient than methods that require chiral separation or asymmetric catalysis at later stages.

The synthesis of these chiral building blocks often involves highly selective reactions. For instance, a key step can be the chemo- and enantioselective hydrogenation of a precursor like ethyl 2,4-dioxo-4-phenylbutyrate. lookchem.com This reaction, often catalyzed by a heterogeneous platinum catalyst modified with a chiral agent such as dihydrocinchonidine, can produce the desired (S)- or (R)-2-hydroxy-4-oxo ester with high enantiomeric excess. lookchem.com Another route involves the chemo-enzymatic hydrolysis of lactone intermediates, which can also yield optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn

A documented synthetic process for producing an optically active derivative involves the reaction of (S)-acetoxysuccinic anhydride (B1165640) with benzene (B151609) in the presence of anhydrous aluminum chloride to yield (S)-2-acetoxy-4-oxo-4-phenylbutyric acid. google.com This intermediate is then converted to the corresponding ethyl ester. google.com Such processes highlight the utility of chiral starting materials for creating valuable and enantiomerically pure intermediates.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 146912-63-2 scbt.com
Molecular Formula C₁₀H₁₀O₄ scbt.com

| Molecular Weight | 194.18 g/mol scbt.com |

Precursor for Pharmacologically Relevant Scaffolds and Chiral Derivatives

2-(S)-Hydroxy-4-phenylbutyric acid and its analogs are crucial precursors for a class of highly successful pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. calis.edu.cngoogle.com These drugs are widely used to treat hypertension and heart failure. The central pharmacophore unit of many of these drugs is the (S)-homophenylalanine moiety, which can be synthesized from this chiral building block. calis.edu.cn

The development of cost-effective and efficient routes to these key building blocks is of significant industrial importance. calis.edu.cn The optically pure 2-hydroxy-4-arylbutyrate structure serves as a direct forerunner to the core of several "pril" family ACE inhibitors. calis.edu.cngoogle.com

Table 2: ACE Inhibitors Derived from 2-Hydroxy-4-phenylbutyrate Scaffolds

Drug Name Application Reference
Enalapril Hypertension, Heart Failure calis.edu.cngoogle.com
Lisinopril Hypertension, Heart Failure, Post-Myocardial Infarction calis.edu.cngoogle.com
Benazepril Hypertension calis.edu.cngoogle.com

| Cilazapril | Hypertension | calis.edu.cngoogle.com |

Stereochemical Control in Downstream Synthetic Transformations

The inherent chirality of this compound provides excellent stereochemical control in subsequent synthetic steps. The existing stereocenter at the C-2 position can direct the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as substrate-controlled diastereoselectivity.

Biological and Biochemical Investigations of the 2 S Hydroxy 4 Oxo 4 Phenylbutyric Acid Scaffold and Its Analogues

Metabolic Roles and Bio-conversion Pathways (General Discussion)

Currently, there is a notable lack of specific research elucidating the metabolic roles and bio-conversion pathways of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid. The available scientific literature predominantly focuses on the synthesis and biotransformation of its enantiomer, (R)-2-hydroxy-4-phenylbutyric acid, which is a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors. tpcj.orgnih.govnih.gov

The bioconversion of the related compound, 2-oxo-4-phenylbutyric acid, to (R)-2-hydroxy-4-phenylbutyric acid has been extensively studied. This transformation is often achieved through the use of various microorganisms and enzymes. For instance, stereospecific carbonyl reductases, such as KmCR, have been employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate. tpcj.org Similarly, D-lactate dehydrogenase from Staphylococcus epidermidis has been utilized for the NADH-dependent reduction of the corresponding α-keto acid to produce (R)-2-hydroxy-4-phenylbutyric acid, with formate (B1220265) dehydrogenase used for NADH regeneration. nih.gov Microbial reduction of ethyl 2-oxo-4-phenylbutanoate using yeasts like Rhodotorula minuta and Candida holmii has also been shown to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.gov

A patent describes a process for producing optically active 2-hydroxy-4-arylbutyric acid esters, including the (S)-enantiomer, from (S)-2-acetoxy-4-oxo-4-phenylbutyric acid through catalytic reduction. google.com While this demonstrates a synthetic route to the (S)-enantiomer, it does not provide information on its metabolic fate within a biological system. Given the stereospecificity of many enzymes, it cannot be assumed that the metabolic pathways for the (S)-enantiomer would mirror those of the (R)-enantiomer. Therefore, the metabolic roles and bio-conversion pathways of this compound remain an area requiring further investigation.

Enzymatic Interaction Profiling and Potential Modulatory Activities

The 4-oxo-4-phenylbutyric acid scaffold has been a focal point for designing enzyme inhibitors, particularly targeting enzymes within the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases.

Studies on Derivatives as Enzyme Inhibitors (e.g., Kynureninase and Kynurenine-3-hydroxylase Inhibition by 2-amino-4-phenyl-4-oxo-butyric acid derivatives)

Derivatives of 2-amino-4-phenyl-4-oxo-butyric acid have been identified as inhibitors of kynureninase and kynurenine-3-hydroxylase (KMO), enzymes that play a crucial role in the tryptophan metabolism pathway. google.com The kynurenine pathway is a significant target in the context of neurodegenerative disorders, as an imbalance in its metabolites can lead to neurotoxic effects. tandfonline.comtandfonline.comnih.govresearchgate.netwikipedia.org

Inhibition of KMO is considered a promising therapeutic strategy as it can decrease the production of the neurotoxin quinolinic acid and increase the levels of the neuroprotectant kynurenic acid. tandfonline.comtandfonline.comnih.govresearchgate.netwikipedia.org A number of 4-phenyl-4-oxo-butanoic acid derivatives have been synthesized and evaluated as KMO inhibitors. tandfonline.comtandfonline.comnih.gov For example, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as interesting KMO inhibitors from structure-activity relationship (SAR) studies. tandfonline.comtandfonline.comnih.gov

The structural basis for the inhibition of KMO has been elucidated through the crystallization of Saccharomyces cerevisiae KMO in complex with the inhibitor UPF 648. This has provided a template for the structure-based design of new and more potent inhibitors. nih.gov

Below is a table summarizing the inhibitory activity of selected 4-oxo-4-phenylbutanoic acid derivatives against Kynurenine-3-hydroxylase.

Compound NameStructureTarget EnzymeInhibitory Activity (IC₅₀)Reference
m-Nitrobenzoyl alanineKynurenine-3-hydroxylase900 nM tandfonline.com
3,4-dichlorobenzoylalanine (FCE 28,833)Kynurenine-3-hydroxylase0.33 µM tandfonline.com
(R)-2-Amino-4-(3-nitro-phenyl)-4-oxo-butyric acidRat Kynureninase1.00E+5 nM ucsd.edu

Structure-Activity Relationship (SAR) Investigations of 4-Oxo-4-arylbutanoic Acid Derivatives (e.g., Antiproliferative Activity on Neoplastic Cells)

The 4-oxo-4-arylbutanoic acid scaffold has also been explored for its potential antiproliferative activity against various cancer cell lines. SAR studies have been conducted to identify key structural features that contribute to this activity.

A study on (E)-4-aryl-4-oxo-2-butenoic acid amides reported antiproliferative activity in the micromolar to submicromolar range against HeLa, FemX, and K562 human tumor cell lines. The study found that derivatives with alkyl substituents on the aroyl moiety were the most active. nih.gov Another investigation into 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (CSABs) showed that these compounds suppressed the proliferation of human cervix carcinoma HeLa cells, with some compounds exhibiting activity in the sub-micromolar range. researchgate.net

Furthermore, a series of 2-aryl-4-oxo-thiazolidin-3-yl-amides were designed and synthesized, with some compounds demonstrating potent and selective killing of prostate cancer cells. nih.gov The antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has also been evaluated, with one compound showing promising activity against multiple cancer cell lines. mdpi.com

The following table presents the antiproliferative activity of selected 4-oxo-4-arylbutanoic acid derivatives.

Compound ClassCell LinesActivity Range (IC₅₀/GI₅₀)Key FindingsReference
(E)-4-aryl-4-oxo-2-butenoic acid amidesHeLa, FemX, K562One-digit micromolar to submicromolarAlkyl substituents on the aroyl moiety enhance activity. nih.gov
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (CSABs)HeLa0.644 to 29.48 µMSome compounds active at sub-micromolar concentrations with selectivity for neoplastic cells. researchgate.net
2-aryl-4-oxo-thiazolidin-3-yl amidesDU-145, PC-3, LNCaP, PPC-1, TSUPotent activity with improved selectivityThree potent compounds identified for prostate cancer cells. nih.gov
Quinoxaline–arylfuran derivativesVarious cancer cell linesPotent antiproliferative effect (e.g., IC₅₀ of 10.58 μM for QW12 against HeLa)A new class of antitumor agents. researchgate.net

Exploration of the Phenyl-4-oxo-butyric Acid Moiety in Biological Systems

The phenyl-4-oxo-butyric acid moiety is a structural feature present in various biologically active molecules, and its interactions within biological systems have been the subject of investigation. For example, 4-oxo-4-phenylbutyric acid has been identified as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. ebi.ac.uk

Interestingly, the combination of some new quinolone antibacterial agents with 4-biphenylacetic acid (a related structure) has been shown to induce a functional blockade of the γ-aminobutyric acid (GABA) receptors. ebi.ac.uk This suggests that the phenyl-oxo-propionic acid substructure may play a role in modulating neurotransmitter receptor activity.

Furthermore, a study on 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids identified this chemical series as potent and selective S1P₁ receptor agonists. nih.gov S1P₁ receptor agonism is a validated mechanism for inducing lymphopenia and has therapeutic potential in autoimmune diseases.

Derivatives of 4-phenylbutyric acid have also been investigated for their effects on cellular metabolism and protein aggregation. For instance, certain derivatives have been shown to prevent SOD1 amyloid aggregation in vitro, a process implicated in amyotrophic lateral sclerosis (ALS). mdpi.com

Methodological Advancements and Process Optimization in 2 S Hydroxy 4 Oxo 4 Phenylbutyric Acid Research

Optimization of Reaction Parameters for Enhanced Yields and Enantioselectivity

The efficient synthesis of specific enantiomers like 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid requires careful control over reaction conditions. The optimization of parameters such as enzyme choice, substrate concentration, temperature, and pH is critical for maximizing both the chemical yield and the enantiomeric excess (e.e.).

Enzymatic reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid, is a primary route for producing chiral hydroxy acids. nih.gov In a related process for the (R)-enantiomer, D-Lactate dehydrogenase (D-LDH) was identified as a highly effective catalyst. nih.gov For the synthesis of the (S)-enantiomer, an S-specific lactate (B86563) dehydrogenase would be similarly selected.

Key optimization strategies include:

Enzyme Concentration: The amount of enzyme is crucial; higher concentrations can accelerate the reaction rate. However, excessive amounts may lead to aggregation, which can impede substrate access to the active site and reduce efficiency. researchgate.net

Substrate Concentration: The initial concentration of the precursor, 2-oxo-4-phenylbutanoic acid (OPBA), directly impacts the final product concentration. In an optimized biocatalysis system for the related (R)-enantiomer, an initial concentration of 73.4 mM OPBA was effectively converted. plos.org

Cofactor Regeneration: Many enzymatic reductions rely on cofactors like NADH. An efficient regeneration system is paramount for process viability. Formate (B1220265) dehydrogenase (FDH) is often used to regenerate NADH from NAD+, using formate as a co-substrate. nih.govplos.org

Temperature and pH: These parameters must be optimized for the specific enzyme used to ensure maximum activity and stability. For one D-lactate dehydrogenase system, the optimal temperature was found to be 38°C. researchgate.net

A study on the bioconversion of OPBA to (R)-2-Hydroxy-4-phenylbutyric acid (R-HPBA) using a reconstructed D-lactate dehydrogenase and formate dehydrogenase system demonstrated the power of optimization. Under optimal conditions, the system achieved a high product concentration and enantiomeric excess. plos.org

Table 1: Optimized Biocatalysis for (R)-HPBA Production

Parameter Value
Precursor 2-oxo-4-phenylbutanoic acid (OPBA)
Initial OPBA Concentration 73.4 mM
Final (R)-HPBA Concentration 71.8 mM
Reaction Time 90 min
Productivity 47.9 mM h⁻¹
Product Enantiomeric Excess >99%

Data sourced from a study on a coupled D-lactate dehydrogenase and formate dehydrogenase system. plos.org

Development of Continuous Production Systems (e.g., Enzyme Membrane Reactors if applicable to the oxo form)

For industrial-scale synthesis, moving from batch processing to continuous production offers significant advantages in terms of efficiency, consistency, and cost-effectiveness. Enzyme Membrane Reactors (EMRs) are a prime example of such process intensification, combining biocatalysis with membrane separation technology. academie-sciences.fr

EMRs confine the enzyme within the reactor while allowing the continuous flow of substrates and the removal of products. This setup facilitates catalyst recovery and reuse, simplifies downstream processing, and can help overcome thermodynamic limitations by continuously removing the product. academie-sciences.fr

A notable application of this technology is the continuous production of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov In this system, D-Lactate dehydrogenase and Formate dehydrogenase were used for the reduction of the keto acid and cofactor regeneration, respectively. nih.govresearchgate.net A mathematical model based on detailed kinetic measurements was employed to determine the optimal conditions for continuous synthesis. nih.gov

The successful implementation of this EMR system demonstrates its potential applicability for producing the (S)-enantiomer by substituting the D-selective enzyme with an appropriate S-selective dehydrogenase.

Table 2: Continuous Production of (R)-2-hydroxy-4-phenylbutyric acid in an Enzyme Membrane Reactor

Parameter Value
Reactor Volume 220 ml
Production Duration 4 weeks
Total Product Synthesized 1 kg
Mean Space-Time-Yield 165 g L⁻¹ d⁻¹
Enzyme Consumption (FDH & D-LDH) 150 U kg⁻¹ of product

Data from a continuous production process using a coupled enzyme system. nih.gov

Analytical Methodologies for Purity and Stereochemical Assessment

Ensuring the chemical purity and, crucially, the optical purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for both assessments.

For stereochemical analysis, chiral HPLC columns are employed to separate the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.). In related syntheses, products have been analyzed to confirm optical purities of 100% e.e. google.com The selection of the column and mobile phase is critical for achieving effective separation. For instance, a Chirobiotic T column has been used successfully for the resolution of similar chiral compounds involved in biocatalysis. nih.gov

Standard reverse-phase HPLC is used to determine chemical purity by separating the target compound from any unreacted starting materials, byproducts, or impurities. google.com The mobile phase for such separations often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

In addition to HPLC, other analytical methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are available to confirm the structure and purity of the compound and its precursors. bldpharm.com

Table 3: Example of HPLC Analysis for Purity and Optical Purity Assessment

Compound Analyzed Purity (Area Percentage) Optical Purity (e.e.)
Ethyl (R)-2-hydroxy-4-phenylbutyrate 99.8% 100%
Ethyl (S)-2-hydroxy-4-phenylbutyrate 99.2% 100%
(S)-2-acetoxy-4-oxo-4-phenylbutyric acid 98.58% 100%

Data sourced from a patent describing the production of optically active 2-hydroxy-4-arylbutyric acids and their esters. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid, and how is enantiomeric purity ensured?

  • Methodological Answer : Asymmetric synthesis via catalytic enantioselective oxidation or enzymatic resolution is commonly employed. Chiral intermediates (e.g., (S)-2-hydroxy-4-phenylbutyric acid derivatives ) can guide stereochemical control. Enantiomeric purity is validated using chiral HPLC with polysaccharide-based columns or polarimetry. Ensure rigorous characterization of intermediates via 1^1H/13^{13}C NMR to confirm stereochemistry .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to identify the carbonyl (4-oxo), hydroxyl (2-S-hydroxy), and phenyl groups.
  • IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydroxyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
    Cross-reference spectral data with structurally related compounds, such as 4-(2-fluorophenyl)-4-oxobutanoic acid .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Hazard Mitigation : Classified under GHS acute toxicity (oral, dermal) and skin/eye irritation (Category 2/2A) based on analogs like 4-phenylbutyric acid . Use PPE (gloves, goggles), fume hoods, and avoid dust formation.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence biological activity or reactivity?

  • Methodological Answer : The (S)-enantiomer may exhibit distinct binding affinities in enzyme inhibition (e.g., chiral recognition in active sites). Comparative studies with (R)-enantiomers (e.g., (R)-2-hydroxy-4-phenylbutyric acid ) can elucidate stereochemical effects. Use molecular docking simulations and in vitro assays (e.g., enzyme kinetics) to correlate configuration with activity.

Q. What are common sources of data discrepancies in studies involving this compound, and how can they be resolved?

  • Methodological Answer :

  • Impurity Profiles : Trace enantiomers or keto-enol tautomers may skew results. Employ chiral HPLC and 1^1H NMR (e.g., integration of diastereotopic protons) for purity assessment .
  • Analytical Variability : Cross-validate quantification methods (e.g., UV-Vis vs. LC-MS) and calibrate instruments using certified reference standards .

Q. What strategies are effective for developing enantioselective analytical methods?

  • Methodological Answer :

  • Chiral Stationary Phases : Use cellulose- or amylose-derived HPLC columns (e.g., Chiralpak® AD-H) with mobile phases optimized for polar interactions.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors for high-resolution separation .
    Validate methods using racemic mixtures and spiked samples to assess resolution (Rs_s > 1.5).

Q. How can computational modeling aid in predicting the compound’s reactivity or stability?

  • Methodological Answer :

  • DFT Calculations : Model tautomeric equilibria (keto vs. enol forms) and predict pKa values for the carboxylic acid and hydroxyl groups.
  • Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.
    Compare predictions with experimental stability data (e.g., accelerated aging studies) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor racemization risks during synthesis (e.g., under acidic/basic conditions) using time-resolved chiral analysis .
  • Data Reproducibility : Document batch-specific impurities (e.g., residual solvents) and storage conditions to mitigate variability .
  • Safety Compliance : Align handling protocols with OSHA GHS guidelines (H302, H315, H319 ) and institutional biosafety committee (IBC) approvals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Reactant of Route 2
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.